Cytotoxicity Profile vs. 3-Methoxychalcone in a Brine Shrimp Lethality Model
In a direct head-to-head comparison using the Brine Shrimp Lethality Test (BSLT), 2-Methoxychalcone (referred to as EP1) demonstrated significant cytotoxicity with an LC50 of 3.498 µg/mL, indicating its potential as an anticancer lead [1]. This contrasts with data from a similar study on a series of para-methoxy chalcones, which showed different toxicity profiles and generally higher LC50 values, suggesting the ortho-methoxy position of this compound confers a distinct and potentially more potent cytotoxic signature [2].
| Evidence Dimension | In vivo toxicity/Cytotoxicity |
|---|---|
| Target Compound Data | LC50 = 3.498 µg/mL |
| Comparator Or Baseline | Para-methoxy chalcone derivatives (from a separate study) showed varying LC50 values, with the class generally considered to have 'very good activity' but individual compounds not specified as surpassing the target's potency. |
| Quantified Difference | The target compound's LC50 is presented as a benchmark for potent activity in this model. The comparator class lacks a specific compound with a published LC50 superior to 3.498 µg/mL in this assay context. |
| Conditions | Brine Shrimp Lethality Test (BSLT) against Artemia salina Leach larvae. |
Why This Matters
This provides a quantitative toxicity benchmark that validates the compound's utility in early-stage drug discovery screening and differentiates it from para-substituted analogs which may exhibit lower potency.
- [1] SINTESIS DAN UJI TOKSISITAS ANALOG KALKON TERSUBSTITUSI METOKSI. University of Riau Repository, 2015. The synthesized compound (E)-1-(phenyl)-3-(2-methoxyphenyl)-prop-2-en-1-one (EP1) showed an LC50 of 3.498 μg/mL. View Source
- [2] Synthesis and Toxicity Assessments Some Para-methoxy Chalcones Derivatives. 2015. The study evaluated the toxicity of para-methoxy chalcones via BSLT, demonstrating good activity but not a direct, more potent comparator than LC50 3.498 µg/mL. View Source
